1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole
CAS No.: 956796-63-7
Cat. No.: VC7679420
Molecular Formula: C13H13ClN2
Molecular Weight: 232.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956796-63-7 |
|---|---|
| Molecular Formula | C13H13ClN2 |
| Molecular Weight | 232.71 |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole |
| Standard InChI | InChI=1S/C13H13ClN2/c14-12-5-1-10(2-6-12)9-16-8-7-13(15-16)11-3-4-11/h1-2,5-8,11H,3-4,9H2 |
| Standard InChI Key | GWHALWGJPYIOSX-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Basic Properties
The compound’s structure combines a pyrazole core with a 4-chlorobenzyl group (electron-withdrawing) and a cyclopropyl moiety (stereoelectronic effects). These features influence its reactivity and potential interactions with biological targets .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves multi-step reactions:
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Alkylation of Pyrazole Precursors: Cyclopropane-containing pyrazoles are synthesized via cyclocondensation reactions. For example, 3-cyclopropylpyrazole can be alkylated with 4-chlorobenzyl bromide under basic conditions .
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One-Pot Methods: Patents describe streamlined approaches, such as dehydrogenation of pyrazolidin-3-one intermediates followed by in situ functionalization .
Table 2: Representative Synthesis Steps from Patent WO2016113741A1
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | K₂CO₃, DMF, 80°C | 75% |
| 2 | Dehydrogenation | O₂, NaOH, acetone, 50°C | 82% |
| 3 | Etherification | 2-Nitrobenzyl bromide, THF | 68% |
Challenges and Solutions
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Regioselectivity: The N1 vs. N2 alkylation of pyrazoles can be controlled using polar aprotic solvents like DMF .
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Cyclopropane Stability: Mild conditions (e.g., room temperature) prevent ring-opening reactions .
Physicochemical Properties
Solubility and Stability
| Property | Value | Method |
|---|---|---|
| Solubility in DMSO | >10 mM | Experimental |
| Boiling Point | Not reported | - |
| LogP | 3.2 (Predicted) | ChemAxon |
The compound’s lipophilicity (LogP ~3.2) suggests moderate membrane permeability, making it suitable for central nervous system (CNS) drug candidates .
Biological Activity and Applications
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Microbe | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 10g | P. mirabilis | 15.0 | 15 |
| 10q | S. aureus | 15.0 | 14.6 |
Anti-Inflammatory Applications
Compounds like 3-(4-chlorophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide (VC16335743) inhibit 5-lipoxygenase (5-LOX), a key enzyme in inflammation. Molecular docking studies suggest similar mechanisms for 1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole.
| Parameter | Value | Source |
|---|---|---|
| GHS Classification | H302, H312, H332 | |
| Precautionary Statements | P280, P301+P312+P330 |
Industrial and Research Use
| Supplier | Purity | Price (1 mg) |
|---|---|---|
| American Custom Chemicals | 95% | $647.61 |
| Key Organics Ltd. | >90% | $687.35 |
Patent Landscape
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WO2016113741A1: Describes a one-pot synthesis for pyrazole intermediates used in fungicide production .
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US20190194163A1: Covers pyrazole derivatives as kinase inhibitors, highlighting the versatility of this scaffold .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modifications to the cyclopropyl or chlorobenzyl groups could enhance potency .
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In Vivo Pharmacokinetics: No data exist on bioavailability or metabolism; preclinical trials are needed .
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Targeted Drug Delivery: Nanoparticle formulations may improve solubility and reduce off-target effects .
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